molecular formula C22H19ClN4O2S B2419300 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 185409-97-6

6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2419300
CAS No.: 185409-97-6
M. Wt: 438.93
InChI Key: XLBYKJMZDPUFEW-UHFFFAOYSA-N
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Description

6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
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Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H19ClN4O2S
  • Molecular Weight : 388.89 g/mol
  • Structure : The compound features a dihydropyridine core substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biochemical pathways:

  • Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers. They inhibit L-type calcium channels, leading to vasodilation and decreased blood pressure.
  • Antimicrobial Activity : Similar compounds have demonstrated significant activity against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.
  • Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication processes, particularly in adenoviruses, by targeting DNA replication mechanisms .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Activity Effect Reference
Calcium Channel BlockadeVasodilation, reduced BP
Antitubercular ActivityInhibition of M. tuberculosis
Antiviral ActivityInhibition of HAdV replication
CytotoxicityLow cytotoxicity (CC50 > 150 μM)

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds within the dihydropyridine class:

  • Antimicrobial Studies : A study demonstrated that dihydropyridine derivatives exhibit significant antimicrobial activity against various strains of bacteria and fungi. The mechanism involves disrupting cellular membranes and inhibiting essential metabolic processes .
  • Cardiovascular Effects : Clinical trials have shown that calcium channel blockers reduce the incidence of cardiovascular events in patients with hypertension and coronary artery disease. The specific compound under discussion has been linked to improved vascular function and reduced myocardial oxygen demand .
  • Antiviral Efficacy : Research indicated that certain dihydropyridine derivatives effectively inhibited adenoviral replication in vitro. These compounds were found to interfere with viral DNA synthesis, showcasing their potential as antiviral agents .

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-19(21(29)27-14-7-3-2-4-8-14)20(15-9-5-6-10-17(15)23)16(11-24)22(26-13)30-12-18(25)28/h2-10,20,26H,12H2,1H3,(H2,25,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBYKJMZDPUFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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